

Application Notes and Protocols: ETHYL alpha-BROMODIETHYLACETATE

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Compound of Interest

Compound Name:	ETHYL alpha-BROMODIETHYLACETATE
Cat. No.:	B129745

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **ETHYL alpha-BROMODIETHYLACETATE** is not readily available in published literature. The following protocols and data are based on established chemical principles and analogous procedures for structurally similar alpha-bromo esters. These should be regarded as starting points for experimental design and adapted as necessary.

Introduction

ETHYL alpha-BROMODIETHYLACETATE is an alpha-halogenated ester. Compounds of this class are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the bromine atom at the alpha position to the carbonyl group makes this position susceptible to nucleophilic attack and enables reactions such as the Reformatsky reaction to form β -hydroxy esters, which are precursors to various other functional groups. Its applications are anticipated in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **ETHYL alpha-BROMODIETHYLACETATE**. These values are estimations and should be confirmed by experimental analysis.

Property	Predicted Value
Molecular Formula	C ₈ H ₁₅ BrO ₂
Molecular Weight	223.11 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~190-200 °C (at 760 mmHg)
Density	~1.2 - 1.3 g/cm ³
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)

Health and Safety Information

Warning: Alpha-bromo esters are typically lachrymators and are corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn.[1][2]

Hazard Statements:

- Causes severe skin burns and eye damage.[1][2]
- May cause respiratory irritation.[1][2]
- Toxic if swallowed, in contact with skin, or if inhaled.[3]

Precautionary Statements:

- Do not breathe mist/vapors/spray.[1]
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.[1]

- IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
- IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Synthesis of ETHYL alpha-BROMODIETHYLACETATE via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol describes a two-step synthesis starting from diethylacetic acid (2-ethylbutanoic acid). The first step is the alpha-bromination of the carboxylic acid, followed by esterification with ethanol.

Step 1: α -Bromination of Diethylacetic Acid

Materials:

- Diethylacetic acid
- Red phosphorus (catalyst)
- Bromine
- Anhydrous diethyl ether
- Aqueous sodium bisulfite solution
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethylacetic acid and a catalytic amount of red phosphorus.

- Heat the mixture gently in an oil bath.
- Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized by passing it through a sodium hydroxide trap.
- After the addition is complete, continue to heat the reaction mixture until the red-brown color of bromine disappears.
- Cool the reaction mixture to room temperature.
- The crude α -bromodiethylacetyl bromide is then carefully quenched by adding it to an excess of anhydrous ethanol (see Step 2).

Step 2: Esterification

Materials:

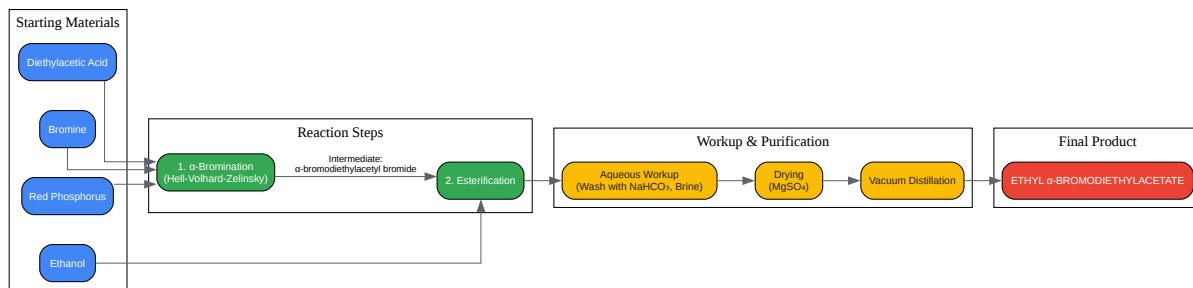
- Crude α -bromodiethylacetyl bromide
- Anhydrous ethanol
- Pyridine (optional, as an acid scavenger)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

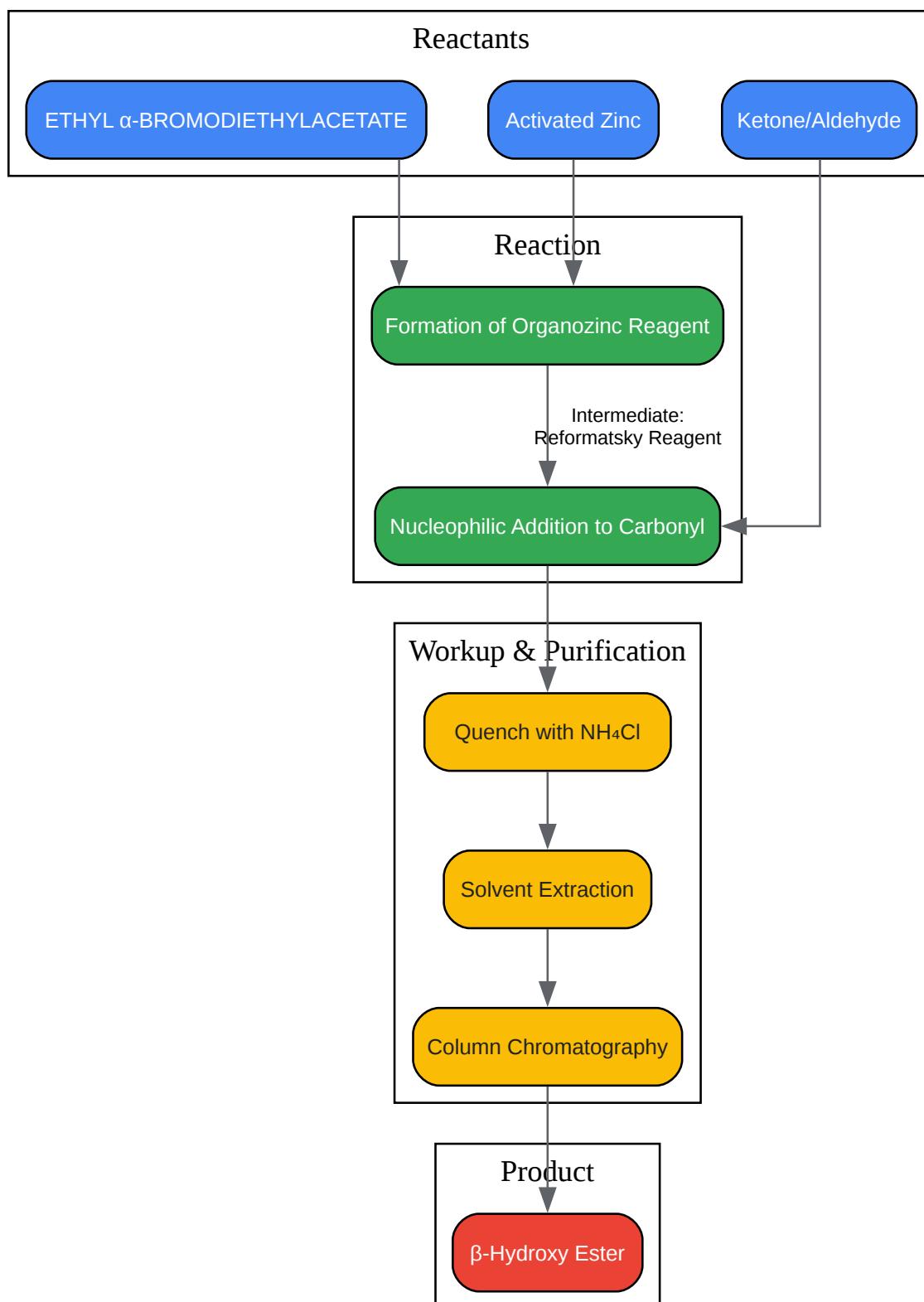
Procedure:

- In a separate flask, cool anhydrous ethanol in an ice bath.
- Slowly add the crude α -bromodiethylacetyl bromide from Step 1 to the cold ethanol with vigorous stirring. A small amount of pyridine can be added to neutralize the HBr formed.

- Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
- Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **ETHYL alpha-BROMOETHYLACETATE**.

DOT Diagram: Synthesis of **ETHYL alpha-BROMOETHYLACETATE**



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